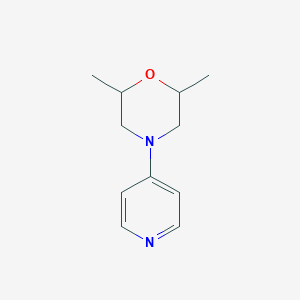
2,6-Dimethyl-4-(pyridin-4-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(pyridin-4-yl)morpholine: is a heterocyclic organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with a pyridine derivative under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(pyridin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may bind to active sites on enzymes, altering their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
2,6-Dimethylmorpholine: Lacks the pyridine ring, making it less versatile in certain applications.
4-Morpholinopyridine: Similar structure but without the methyl groups at positions 2 and 6, which can affect its reactivity and properties.
Uniqueness: 2,6-Dimethyl-4-(pyridin-4-yl)morpholine is unique due to the presence of both the morpholine and pyridine rings, as well as the methyl groups at positions 2 and 6. These structural features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-pyridin-4-ylmorpholine |
InChI |
InChI=1S/C11H16N2O/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
OIYPHRUVZOVRSR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)
![(5S,5aR,8aR,9S)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12944485.png)
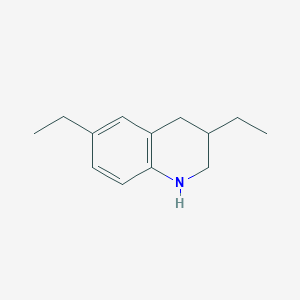
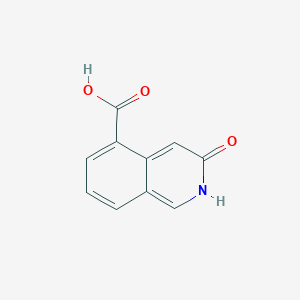
![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)
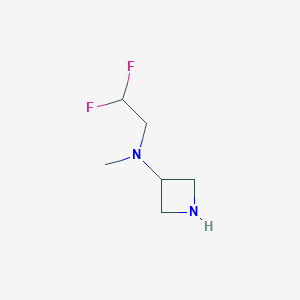

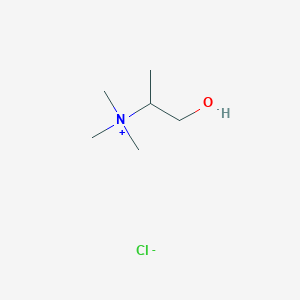
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
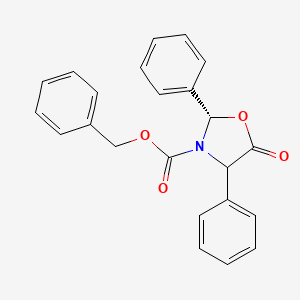
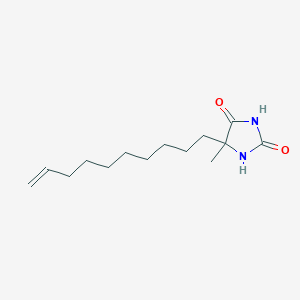
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
